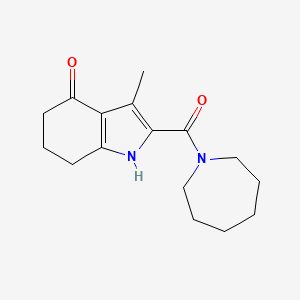
2-(Azepane-1-carbonyl)-3-methyl-1,5,6,7-tetrahydroindol-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Azepane-1-carbonyl)-3-methyl-1,5,6,7-tetrahydroindol-4-one, also known as AMTI, is a chemical compound that has been used in various scientific research applications. This compound has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Mécanisme D'action
2-(Azepane-1-carbonyl)-3-methyl-1,5,6,7-tetrahydroindol-4-one acts as a selective antagonist of the mu opioid receptor, which is responsible for the analgesic effects of opioids. By blocking the mu opioid receptor, 2-(Azepane-1-carbonyl)-3-methyl-1,5,6,7-tetrahydroindol-4-one can reduce the analgesic effects of opioids and prevent their addictive properties. 2-(Azepane-1-carbonyl)-3-methyl-1,5,6,7-tetrahydroindol-4-one has also been found to act as a partial agonist of the kappa opioid receptor, which can lead to the activation of this receptor and the regulation of mood, anxiety, and stress.
Biochemical and Physiological Effects:
2-(Azepane-1-carbonyl)-3-methyl-1,5,6,7-tetrahydroindol-4-one has been found to have different biochemical and physiological effects, depending on the receptor it interacts with. By blocking the mu opioid receptor, 2-(Azepane-1-carbonyl)-3-methyl-1,5,6,7-tetrahydroindol-4-one can reduce the analgesic effects of opioids and prevent their addictive properties. By acting as a partial agonist of the kappa opioid receptor, 2-(Azepane-1-carbonyl)-3-methyl-1,5,6,7-tetrahydroindol-4-one can lead to the activation of this receptor and the regulation of mood, anxiety, and stress.
Avantages Et Limitations Des Expériences En Laboratoire
2-(Azepane-1-carbonyl)-3-methyl-1,5,6,7-tetrahydroindol-4-one has several advantages and limitations for lab experiments. One advantage is its selectivity for the mu opioid receptor, which can lead to more specific results in studies involving this receptor. However, its partial agonist activity at the kappa opioid receptor can complicate the interpretation of results in studies involving this receptor. Another limitation is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of 2-(Azepane-1-carbonyl)-3-methyl-1,5,6,7-tetrahydroindol-4-one. One direction is the development of more efficient synthesis methods to improve the yield and purity of this compound. Another direction is the study of its effects on other opioid receptors, such as the delta opioid receptor, which is involved in the regulation of mood and pain. Additionally, the study of 2-(Azepane-1-carbonyl)-3-methyl-1,5,6,7-tetrahydroindol-4-one in combination with other compounds, such as opioid agonists and antagonists, can provide insights into the interactions between different receptors and their effects on pain management and addiction.
Méthodes De Synthèse
2-(Azepane-1-carbonyl)-3-methyl-1,5,6,7-tetrahydroindol-4-one can be synthesized using different methods, including the reaction of 3-methylindole-4,7-dione with azepane-1-carboxylic acid, followed by hydrogenation, cyclization, and dehydration. Another method involves the reaction of 2,3-dihydro-1H-indol-4-one with azepane-1-carboxylic acid, followed by hydrogenation and dehydration.
Applications De Recherche Scientifique
2-(Azepane-1-carbonyl)-3-methyl-1,5,6,7-tetrahydroindol-4-one has been used in various scientific research applications, including the study of opioid receptors, which are involved in pain management and addiction. 2-(Azepane-1-carbonyl)-3-methyl-1,5,6,7-tetrahydroindol-4-one has been found to be a selective antagonist of the mu opioid receptor, which is responsible for the analgesic effects of opioids. This compound has also been used in the study of the kappa opioid receptor, which is involved in the regulation of mood, anxiety, and stress.
Propriétés
IUPAC Name |
2-(azepane-1-carbonyl)-3-methyl-1,5,6,7-tetrahydroindol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-11-14-12(7-6-8-13(14)19)17-15(11)16(20)18-9-4-2-3-5-10-18/h17H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJJCDFWLCZYEKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C(=O)CCC2)C(=O)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Azepane-1-carbonyl)-3-methyl-1,5,6,7-tetrahydroindol-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

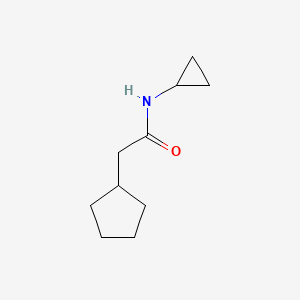


![N-[4-(pyrrolidine-1-carbonyl)phenyl]cyclopentanecarboxamide](/img/structure/B7472889.png)

![N-[3,5-dimethyl-1-(4-methylphenyl)pyrazol-4-yl]cyclopropanecarboxamide](/img/structure/B7472898.png)
![3-(4-Cyanophenyl)-1-[(4-fluorophenyl)methyl]-1-methylurea](/img/structure/B7472916.png)


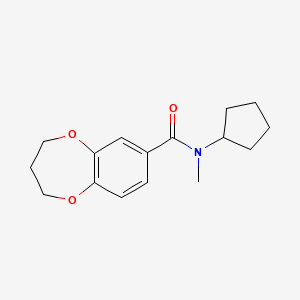
![[5-Methyl-1-(4-methylphenyl)pyrazol-4-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7472947.png)
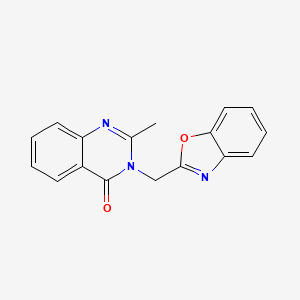
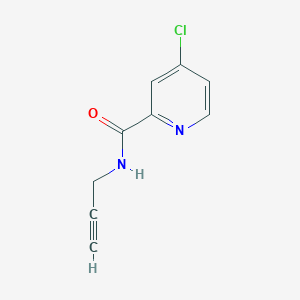
![1-Fluoro-3-[(4-methylphenyl)sulfonylmethyl]benzene](/img/structure/B7472961.png)